1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol typically involves multiple steps, including:
Formation of the naphthalene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of substituents: The methyl and prop-1-en-2-yl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, hydroxyl groups may participate in hydrogen bonding, while alkyl groups may influence hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,4a-Dimethyl-7-(prop-1-en-2-yl)naphthalene: Lacks hydroxyl groups.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Lacks hydroxyl groups and has a fully saturated naphthalene core.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is unique due to the presence of both hydroxyl groups and the specific arrangement of its substituents. This combination of features may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
73839-11-9 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1,4a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,8a-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-5-7-14(4)8-6-13(16)11(3)15(14,17)9-12/h11-13,16-17H,1,5-9H2,2-4H3 |
InChI Key |
XLZGTSHBYJETKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC2(C1(CC(CC2)C(=C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.